molecular formula C16H21NO5 B1291960 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE CAS No. 250681-87-9

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE

Cat. No.: B1291960
CAS No.: 250681-87-9
M. Wt: 307.34 g/mol
InChI Key: SXRIFGDPTJFUDM-UHFFFAOYSA-N
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Description

1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Derivatives of the compound are utilized in divergent and solvent-dependent reactions for synthesizing 5,6-dihydro-4H-pyridazines, 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and 1-amino-pyrroles. These reactions highlight the compound's versatility in organic synthesis, depending on the choice of solvents and temperatures (Rossi et al., 2007).

Coordination Polymers and Photophysical Properties

  • Derivatives of "3-((1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)oxy)benzoic acid" are used in creating lanthanide-based coordination polymers, which are studied for their crystal structures and photophysical properties. These polymers exhibit potential for application in materials science, particularly in light-emitting devices (Sivakumar et al., 2011).

Catalytic Activity

  • The compound and its derivatives are explored for their catalytic activities. For example, coordination networks involving redox-active benzoic acid-terminated hexavandate and pyridine-N-dioxide units have shown to catalyze aerobic oxidations, suggesting applications in green chemistry and catalysis (Han & Hill, 2007).

Crystallography and Magnetism

  • Studies on the crystal structure of compounds containing the tert-butoxycarbonyl group and benzoic acid reveal insights into molecular interactions and potential applications in the development of new materials with specific magnetic properties (Baskett & Lahti, 2005).

Mechanism of Action

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome.

Safety and Hazards

The compound is classified under GHS07 for safety . It’s associated with hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Given its role in PROTAC development, the future directions for this compound likely involve further exploration of its potential in targeted protein degradation for therapeutic applications . Its potential applications in nanotechnology and environmental chemistry also present interesting avenues for future research.

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIFGDPTJFUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624424
Record name 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250681-87-9
Record name 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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